molecular formula C12H21BrO2 B8536422 Tert-Butyl 1-(4-bromobutyl)cyclopropanecarboxylate

Tert-Butyl 1-(4-bromobutyl)cyclopropanecarboxylate

Cat. No. B8536422
M. Wt: 277.20 g/mol
InChI Key: HDYONZPUAGUNOG-UHFFFAOYSA-N
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Patent
US08642653B2

Procedure details

Under a N2 atmosphere at −60° C., a solution of t-butyl cyclopropanecarboxylate (80.05 g, 0.507 mol) and 1,4-dibromobutane (2193 g, 1.01 mol) in dry THF (800 mL) was added dropwise to a solution of LDA (2 M in THF/heptane/ethylbenzene, 380 mL, 0.76 mol) in 1.5 h. Stirring was continued for 5 h, during which the reaction mixture was allowed to slowly reach rt. After that, the reaction mixture was poured into saturated aqueous NH4Cl (1 L). The organic layer was separated and concentrated in vacuo to a smaller volume. The aqueous layer was extracted with Et2O (3×200 mL). The combined organic layers were washed with saturated aqueous NH4Cl (2×400 mL) and brine (400 mL) and dried. The remaining residue was purified by fractional distillation under reduced pressure to give 103b (51.4 g, 94% pure by GC, 34%) as a slightly yellow oil. bp: T=93-96° C. (p=0.075-0.087 Torr). 1H NMR: δ 3.40 (t, J=6.8 Hz, 2H), 1.85 (quintet, J=7.1 Hz, 2H), 1.65-1.46 (m, 4H), 1.43 (s, 9H), 1.12 (q, J=3.5 Hz, 2H), 0.60 (q, J=3.5 Hz, 2H). 13C NMR: δ 174.0, 79.8, 33.6, 33.2, 32.8, 27.9 (3×), 26.3, 23.9, 15.1 (2×). HRMS calcd for C12H21BrO2 (MH+): 277.0803, found: 277.0807.
Quantity
80.05 g
Type
reactant
Reaction Step One
Quantity
2193 g
Type
reactant
Reaction Step One
Name
Quantity
380 mL
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])[CH2:3][CH2:2]1.[Br:11][CH2:12][CH2:13][CH2:14][CH2:15]Br.[Li+].CC([N-]C(C)C)C.[NH4+].[Cl-]>C1COCC1>[Br:11][CH2:12][CH2:13][CH2:14][CH2:15][C:1]1([C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5])[CH2:3][CH2:2]1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
80.05 g
Type
reactant
Smiles
C1(CC1)C(=O)OC(C)(C)C
Name
Quantity
2193 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
380 mL
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1 L
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was allowed to slowly reach rt
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a smaller volume
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with Et2O (3×200 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous NH4Cl (2×400 mL) and brine (400 mL)
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
The remaining residue was purified by fractional distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrCCCCC1(CC1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 51.4 g
YIELD: CALCULATEDPERCENTYIELD 36.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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